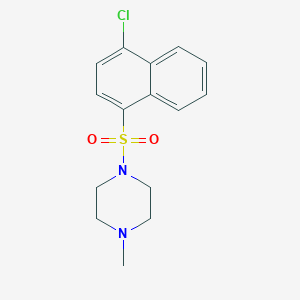

1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

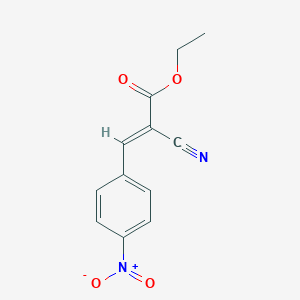

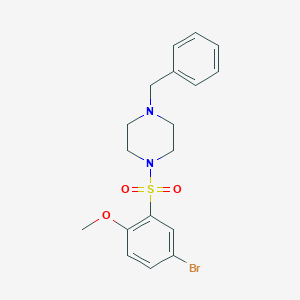

Molecular Structure Analysis

The molecular structure of 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine consists of a piperazine ring attached to a sulfonyl group, which is further connected to a chloronaphthalene ring. The exact mass of the molecule is 309.0590276 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 324.8 g/mol. Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Mecanismo De Acción

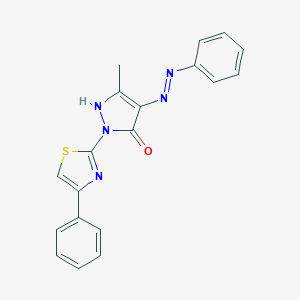

Target of Action

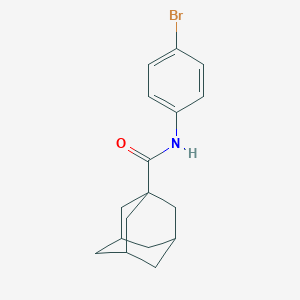

The primary target of 1-(4-Chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine is the H1 receptor . H1 receptors are histamine receptors that play a crucial role in allergic reactions. When an allergen enters the body, it triggers the release of histamine, which binds to H1 receptors and causes allergy symptoms .

Mode of Action

This compound acts as an antagonist at the H1 receptor . It has a higher affinity for the H1 receptor than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and triggering an allergic response .

Biochemical Pathways

The compound’s action primarily affects the histamine signaling pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation . This results in a reduction of allergy symptoms .

Pharmacokinetics

Based on its structural similarity to other piperazine derivatives, it is likely to have good oral bioavailability and to be metabolized primarily by the liver .

Result of Action

The primary result of the compound’s action is a reduction in allergy symptoms . By blocking the H1 receptor, it prevents the histamine-induced responses that cause symptoms such as itching, sneezing, and inflammation .

Propiedades

IUPAC Name |

1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXVIJAMQNMEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325149 |

Source

|

| Record name | 1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325812-53-1 |

Source

|

| Record name | 1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(4'-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-3,3'-dimethylbiphenyl-4-yl)imino]methyl}phenol](/img/structure/B512232.png)

![4-[({4'-[(4-Hydroxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]phenol](/img/structure/B512233.png)

![Ethyl 2-(benzoylamino)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B512243.png)

![N-[2,2,2-trichloro-1-(6-oxo-2-sulfanyl-1(6H)-pyrimidinyl)ethyl]benzamide](/img/structure/B512247.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B512249.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512260.png)

![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)

![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)